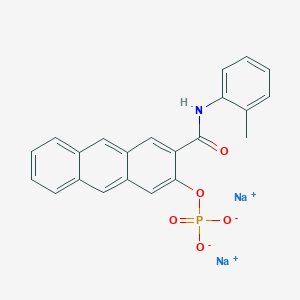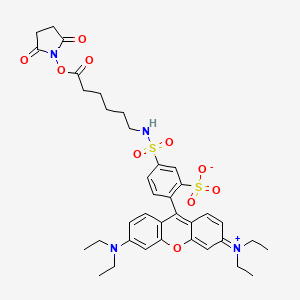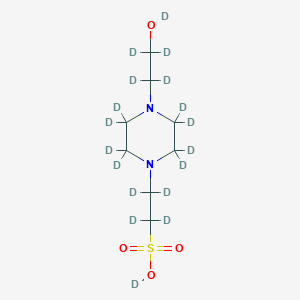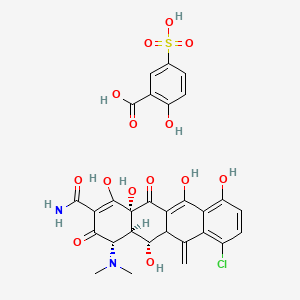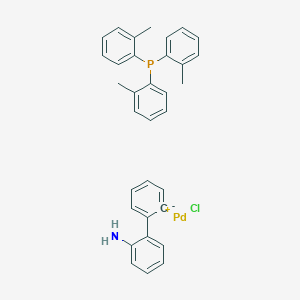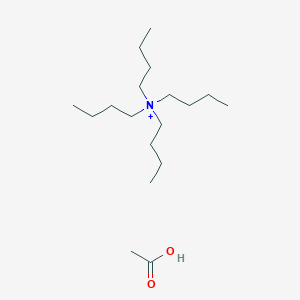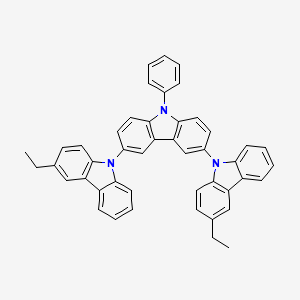
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties and have been widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated carbazole compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione derivatives, while reduction may produce carbazole-3,6-diol derivatives.
Applications De Recherche Scientifique
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of organic electronic devices such as OLEDs and OPVs due to its excellent electronic properties
Mécanisme D'action
The mechanism of action of 3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole involves its interaction with various molecular targets and pathways. In electronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within the device. The presence of carbazole units enhances the compound’s ability to stabilize charge carriers, improving the efficiency of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(N-carbazolyl)benzene
- 3,6-Dimethyl-9H-carbazole
- 3,6-Dichloro-9H-carbazole
Uniqueness
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of ethyl groups at the 3-position of the carbazole units and a phenyl group at the 9-position enhances its solubility and electronic characteristics, making it particularly suitable for use in high-performance electronic devices .
Propriétés
Formule moléculaire |
C46H35N3 |
|---|---|
Poids moléculaire |
629.8 g/mol |
Nom IUPAC |
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C46H35N3/c1-3-30-18-22-43-37(26-30)35-14-8-10-16-41(35)48(43)33-20-24-45-39(28-33)40-29-34(21-25-46(40)47(45)32-12-6-5-7-13-32)49-42-17-11-9-15-36(42)38-27-31(4-2)19-23-44(38)49/h5-29H,3-4H2,1-2H3 |
Clé InChI |
LMKCXAKDJFQWMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)CC)C9=CC=CC=C97)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


